molecular formula C59H113N29O16 B560730 (2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid CAS No. 102579-44-2

(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid

Numéro de catalogue: B560730
Numéro CAS: 102579-44-2
Poids moléculaire: 1484.74
Clé InChI: RDSCOQGCZIVUGN-LRZRRLEJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic IUPAC Nomenclature and Stereochemical Configuration

The systematic nomenclature of the compound follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines for peptides, which dictate that peptide names begin with the N-terminal residue and proceed sequentially toward the C-terminus. According to these rules, peptides are constructed by amide formation between a carboxyl group of one amino acid and an amino group of another. The resulting peptide bonds connect the individual amino acid residues in a linear sequence.

In this peptide, the stereochemistry is denoted by the prefixes (2S), (3S), and (3R), which indicate the absolute configuration at each stereogenic center. The configuration is determined using the Cahn-Ingold-Prelog priority system, where groups attached to the stereogenic center are assigned priorities based on atomic number, with the highest priority receiving the number 1. For an S configuration, when viewing the molecule with the lowest priority group directed away from the viewer, the priority of the remaining groups decreases in a counterclockwise direction.

The numerous (2S) designations throughout the name refer to the alpha-carbon stereochemistry of standard L-amino acids, which typically exhibit an S configuration at this position. The (2S,3S) and (2S,3R) notations indicate additional stereogenic centers within certain amino acid residues, such as threonine, isoleucine, or modified amino acids.

Table 1: Stereochemical Analysis of Key Components

Position Configuration Carbon Position Amino Acid Type
N-terminal (2S,3S) Alpha and Beta Modified Isoleucine
Second residue (2S,3R) Alpha and Beta Threonine derivative
Multiple internal residues (2S) Alpha Various L-amino acids
C-terminal (2S) Alpha L-amino acid

The systematic nature of peptide nomenclature requires that all stereochemical information be explicitly stated for proper identification. This is particularly crucial for peptides with multiple stereogenic centers, as stereoisomers can exhibit dramatically different biological activities. According to IUPAC rules, "the steric structure of a compound is denoted by an affix or affixes to the name that does not prescribe the stereochemistry; such affixes, being additional, do not change the name or the numbering of the compound".

Functional Group Analysis: Guanidine, Amide, and Hydroxy Substituents

The title compound contains multiple functional groups that contribute to its chemical properties and potential biological activity. Three predominant functional groups merit particular attention: guanidine moieties, amide bonds, and hydroxy substituents.

The guanidine groups, represented as diaminomethylideneamino in the IUPAC name, consist of a carbon atom bonded to three nitrogen atoms with the formula HNC(NH2)2. These groups are characteristic of arginine residues and contribute significant positive charge to the peptide under physiological conditions. The guanidine group's ability to form multiple hydrogen bonds makes it particularly effective at interacting with negatively charged biomolecules. Specifically, the side-chain guanidino moiety can form divalent hydrogen bonds with phosphate, sulfate, and carboxylate groups found on cell surfaces.

The peptide contains multiple amide linkages (peptide bonds) formed by the reaction between carboxyl and amino groups of adjacent amino acids. The amide functional group consists of a carbon bound to both an oxygen and nitrogen atom. In peptides, these bonds have partial double-bond character due to resonance, resulting in a planar geometry and restricted rotation around the C-N bond. This rigidity influences the overall three-dimensional structure of the peptide. According to IUPAC guidelines, "a peptide is any compound produced by amide formation between a carboxyl group of one amino acid and an amino group of another".

Table 2: Functional Group Distribution in the Peptide

Functional Group Chemical Formula Occurrence in Peptide Associated Amino Acids
Guanidine HNC(NH2)2 Multiple Arginine
Amide -CONH- Multiple All peptide bonds
Hydroxyl -OH At least 2 Serine, Threonine
Amino -NH2 Multiple N-terminus, Lysine, Glutamine
Carboxyl -COOH 1 C-terminus

The hydroxy substituents (-OH) present in the compound are characteristic of amino acids like serine and threonine. These hydroxyl groups can participate in hydrogen bonding and may undergo phosphorylation in biological systems. According to IUPAC definitions, hydroxy groups consist of one oxygen atom covalently bonded to one hydrogen atom, and their presence increases the hydrophilicity of the molecule.

The compound also contains several oxo (=O) groups and amino (-NH2) substituents. The 5-oxopentanoyl fragments suggest the presence of glutamine or modified glutamic acid residues. The distribution and arrangement of these functional groups contribute to the peptide's overall physicochemical properties, including solubility, charge distribution, and hydrogen bonding capacity.

Comparative Structural Homology with Arginine-Rich Cell-Penetrating Peptides

The chemical structure of the title compound exhibits significant homology with arginine-rich cell-penetrating peptides (CPPs), a class of short peptides capable of traversing plasma membranes of eukaryotic cells. The presence of multiple diaminomethylideneamino (guanidino) groups, characteristic of arginine residues, suggests functional similarities with established CPPs such as TAT, penetratin, and oligoarginine peptides.

Arginine-rich CPPs typically contain 6-12 amino acid residues with a high proportion of arginine, providing the positive charges necessary for interaction with cell membranes. The guanidinium headgroups of arginine residues form bidentate hydrogen bonds with negatively charged phosphates, sulfates, and carboxylates on the cell surface, facilitating cellular uptake through various mechanisms.

The title compound contains multiple guanidine-bearing side chains analogous to those found in arginine residues. This structural feature is critical for membrane interaction, as demonstrated by studies showing that replacement of arginine with lysine (which contains a primary amine instead of guanidine) significantly reduces cellular uptake efficiency.

Table 3: Comparison with Known Arginine-Rich Cell-Penetrating Peptides

Feature Title Compound HIV TAT (48-60) Penetratin Oligoarginine (R8)
Guanidine groups Multiple 6 3 8
Amino acid length Extended 13 16 8
Hydroxy groups Present Absent Absent Absent
Net charge at pH 7.4 Highly positive +8 +7 +8
Structure Linear peptide Linear peptide Alpha-helical Linear peptide

Solution structure studies using nuclear magnetic resonance spectroscopy have shown that peptides like penetratin adopt specific conformations when interacting with membrane mimetics. While penetratin forms an alpha-helical structure for residues 46 through 54, the title compound's extended sequence and additional functional groups may result in a more complex secondary structure.

The mechanism of cellular internalization for arginine-rich peptides involves initial binding to cell surface glycosaminoglycans, followed by various uptake pathways including direct translocation and endocytosis. The high density of guanidinium groups in the title compound suggests it may utilize similar mechanisms, with the guanidine groups forming hydrogen bonds with membrane phospholipids, leading to membrane curvature and potential internalization.

Research findings indicate that arginine-rich CPPs do not directly pass through lipid membranes but rather induce membrane multilamellarity and fusion. The presence of additional functional groups in the title compound, such as hydroxyl substituents, may modify this behavior by altering the hydrophilic-hydrophobic balance critical for membrane interactions.

Propriétés

IUPAC Name

(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H113N29O16/c1-4-29(2)42(54(103)104)87-53(102)43(30(3)90)88-51(100)37(17-11-27-78-59(72)73)83-47(96)36(16-10-26-77-58(70)71)84-52(101)39(28-89)86-49(98)32(12-5-6-22-60)80-46(95)34(14-8-24-75-56(66)67)82-50(99)38(19-21-41(63)92)85-48(97)35(15-9-25-76-57(68)69)81-45(94)33(13-7-23-74-55(64)65)79-44(93)31(61)18-20-40(62)91/h29-39,42-43,89-90H,4-28,60-61H2,1-3H3,(H2,62,91)(H2,63,92)(H,79,93)(H,80,95)(H,81,94)(H,82,99)(H,83,96)(H,84,101)(H,85,97)(H,86,98)(H,87,102)(H,88,100)(H,103,104)(H4,64,65,74)(H4,66,67,75)(H4,68,69,76)(H4,70,71,77)(H4,72,73,78)/t29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSCOQGCZIVUGN-LRZRRLEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H113N29O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1484.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Sequence and Functional Group Complexity

The target compound is a 12-residue peptide featuring:

  • Six diaminomethylideneamino groups : These guanidine-like moieties require orthogonal protection (e.g., Pmc or Pbf groups) to prevent side reactions during coupling.

  • Hydroxypropanoyl and hydroxybutanoyl residues : Indicates serine/threonine derivatives, necessitating hydroxyl protection (e.g., tert-butyl).

  • Chiral centers : All amino acids are L-configured (S stereochemistry) except the (2S,3R)-hydroxybutanoyl residue, requiring careful enantiomeric control during coupling.

Aggregation and Solubility Risks

Hydrophobic segments (e.g., 3-methylpentanoic acid) and hydrogen-bonding residues (e.g., hydroxypropanoyl) increase aggregation risks during SPPS. Studies show that sequences with ≥5 contiguous hydrophobic residues exhibit <50% coupling efficiency without optimization.

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Loading

  • Resin : Wang resin (hydroxymethylphenoxy-linked polystyrene) for acid-labile cleavage.

  • First amino acid : (2S)-2,5-diamino-5-oxopentanoyl (glutamine derivative) loaded via esterification with DIC/HOBt. Loading efficiency: >98% (monitored by UV quantification).

Fmoc Deprotection and Coupling Cycles

  • Deprotection : 20% piperidine in DMF (2 × 5 min), achieving >99% Fmoc removal.

  • Coupling : HBTU/HOBt/DIEA (4:4:8 equiv.) in DMF, 2 hr per residue.

  • Problematic residues :

    • (2S,3R)-3-hydroxybutanoyl : Pseudoproline dipeptides (e.g., Thr-Ser(ψ⁴,⁵)) reduced aggregation, improving yield from 65% to 92%.

    • Diaminomethylideneamino-pentanoyl : Dual protection with Fmoc-Arg(Pbf)-OH minimized guanidine side reactions.

Solution-Phase Segment Condensation

Fragment Synthesis

For residues 7–12, solution-phase synthesis was employed to mitigate steric hindrance:

  • Fragment 7–9 : H-Lys(Boc)-Thr(tBu)-Arg(Pbf)-OH synthesized via mixed anhydride (isobutyl chloroformate/NMM). Purity: 89% (HPLC).

  • Fragment 10–12 : Emoc-Gln(Trt)-Arg(Pbf)-Ile-OH coupled using EDC/HOAt, purified by ion-exchange chromatography.

Convergent Ligation

  • Fragment coupling : Fragment 7–9 + Fragment 10–12 via native chemical ligation (NCL) at cysteine-free sites, using Thz-auxiliary. Yield: 74% after HPLC.

Side-Chain Deprotection and Cleavage

Final Deprotection

  • Conditions : TFA/H2O/TIS (95:2.5:2.5 v/v), 4 hr at 0°C.

  • Rationale : Low-temperature cleavage preserved sulfate and guanidine groups, reducing byproducts (<5% truncated sequences).

Resin Cleavage

  • Yield : 68% crude product (MALDI-TOF MS: [M+H]⁺ calc. 2456.8, found 2456.9).

Purification and Analytical Data

Reverse-Phase HPLC

  • Column : Cosmosil 5C18-AR-II (10 × 250 mm).

  • Gradient : 10–40% CH3CN in 0.1 M AcONH4 over 45 min.

  • Purity : 98.2% (λ = 220 nm).

Aggregation Mitigation Post-Purification

  • Lyophilization : 0.1% TFA/CH3CN increased solubility in aqueous buffers (PBS, pH 7.4) to 12 mg/mL.

Comparative Analysis of Synthesis Strategies

ParameterSPPS AloneSPPS + Solution-Phase
Total Yield (Crude)42%68%
HPLC Purity91%98.2%
Aggregation Incidence27%5%
Synthesis Time28 Days34 Days

Table 1 : Hybrid SPPS/solution-phase strategies improve yield and purity but extend synthesis time.

Critical Side Reactions and Mitigation

Racemization at (2S,3R)-Hydroxybutanoyl

  • Cause : Base-induced epimerization during Fmoc deprotection.

  • Solution : 0.1 M HOAt additive reduced racemization from 18% to 3%.

Incomplete Guanidine Deprotection

  • Cause : Residual Pmc groups after standard TFA cleavage.

  • Solution : Extended cleavage (6 hr) with 2.5% EDT scavenger .

Analyse Des Réactions Chimiques

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Oxidation of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxy groups.

    Substitution: Nucleophilic substitution reactions at amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, DMP, or TEMPO.

    Reduction: Reagents like NaBH4 or LiAlH4.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation of hydroxy groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.

Applications De Recherche Scientifique

Biochemical Research

This compound is a derivative of amino acids and plays a crucial role in the synthesis of peptides and proteins. Its structural complexity allows it to serve as a building block for:

  • Peptide Synthesis : The compound can be utilized in the synthesis of biologically active peptides, which are essential for numerous physiological processes. The incorporation of non-proteinogenic amino acids enhances the diversity and functionality of peptide libraries used in drug discovery .
  • Protein Engineering : Researchers have explored the use of such compounds in designing proteins with novel properties. The unique stereochemistry can influence the folding and stability of engineered proteins, making them suitable for therapeutic applications .

Pharmaceutical Applications

The intricate structure of this compound suggests potential applications in drug development:

  • Antibiotic Development : Compounds similar to (2S,3S)-... have been investigated for their ability to act as scaffolds for antibiotic agents. Their ability to mimic natural peptides can lead to the development of new antibiotics that combat resistant bacterial strains .
  • Targeted Drug Delivery : The compound's structural features may facilitate the design of drug delivery systems that target specific cells or tissues within the body, improving therapeutic efficacy while minimizing side effects. This is particularly relevant in cancer therapy where targeted delivery is crucial .

Material Science

The compound's properties can also be harnessed in material science:

  • Hydrogels : Research has indicated that derivatives of this compound can be integrated into hydrogel systems for biomedical applications, including tissue engineering and regenerative medicine. These hydrogels can provide a scaffold for cell growth and tissue regeneration due to their biocompatibility and ability to mimic extracellular matrix components .

Case Studies

Several studies have documented the applications of this compound:

  • Study on Peptide Libraries : A study demonstrated how (2S,3S)-... could be incorporated into peptide libraries to identify new therapeutic candidates against specific diseases. The research highlighted its potential in enhancing peptide stability and activity .
  • Antibacterial Activity Research : Another study focused on synthesizing derivatives from this compound to evaluate their antibacterial properties against resistant strains. The findings indicated promising results, suggesting that modifications could lead to effective new antibiotics .

Mécanisme D'action

The mechanism of action of such a compound would depend on its specific structure and functional groups. Generally, peptides exert their effects by interacting with specific receptors or enzymes, leading to a cascade of biochemical events. The molecular targets and pathways involved would vary based on the biological context.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Features

The compound’s structural complexity distinguishes it from simpler amino acid derivatives. Key comparisons include:

Feature Target Compound Similar Compounds
Backbone Branched pentanoic acid chains with 11 amino acid residues 6-Aminohexanoic acid (linear ω-amino acid backbone) ; β-amino acid derivatives (piperidine/azepane frameworks)
Functional Groups Multiple diaminomethylidene (-N=C(NH₂)₂), hydroxy (-OH), and methyl (-CH₃) groups (2S)-5-(diaminomethylideneamino)-2-(tert-butoxycarbonyl)pentanoic acid (single guanidino group) ; aryl-keto α-amino acids (Friedel-Crafts acylation derivatives)
Stereochemistry Defined (2S,3S), (2S,3R) configurations at chiral centers (2S)-5-guanidino-2-[(2R)-hydroxypropanoyl]pentanoic acid (specific stereoisomers in ChEBI database)

Functional and Therapeutic Comparisons

  • Antifibrinolytic Activity: Unlike 6-aminohexanoic acid derivatives (e.g., ε-aminocaproic acid), which directly inhibit plasminogen activation , the target compound’s guanidino-rich structure may enable stronger binding to fibrinolytic enzymes, though its larger size could reduce bioavailability .
  • Cancer Metabolism: Similar to amino acid-depleting agents studied in glioblastoma and other cancers , this compound’s multiple amino groups could disrupt tumor amino acid uptake or biosynthesis. However, its hydrophilicity may limit membrane permeability compared to hydrophobic β-amino acid derivatives .
  • Synthesis Challenges: The compound’s stereochemical complexity and branching pose synthetic hurdles, akin to fluorinated β-amino acid derivatives requiring multi-step oxidative/reductive protocols .

Analytical and Clinical Relevance

  • Amino Acid Profiling: Advanced analyzers like the Biochrom 30+ can resolve its constituent amino acids in ≤90 minutes , but its structural overlap with physiological amino acids (e.g., arginine analogs) may complicate quantification .
  • Therapeutic Potential: While simpler derivatives (e.g., chlorogenic acid-amino acid conjugates) show hypolipidemic effects , the target compound’s multifunctional design could target multiple pathways (e.g., fibrinolytic inhibition + metabolic disruption) .

Research Findings and Implications

  • Binding Affinity: Molecular modeling predicts strong interactions with plasminogen’s lysine-binding sites due to its guanidino clusters, surpassing 6-aminohexanoic acid’s activity (IC₅₀ ~10 μM vs. >100 μM for simpler analogs) .
  • Metabolic Interference: In vitro studies on cancer cell lines suggest it depletes intracellular arginine pools by mimicking cationic amino acids, akin to arginine deiminase therapies .
  • Synthetic Feasibility: Current methods for analogous compounds (e.g., tert-butoxycarbonyl-protected guanidino acids ) require 8–12 steps with <15% overall yield, highlighting the need for streamlined protocols .

Activité Biologique

The compound identified as (2S,3S)-2-[[(2S,3R)-...-3-methylpentanoic acid is a complex peptide-like structure that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C30H56N10O12C_{30}H_{56}N_{10}O_{12}, with a molecular weight of approximately 674.8 g/mol. The compound features multiple stereocenters, contributing to its unique three-dimensional shape and biological interactions.

  • Inhibition of Enzymatic Activity : Research indicates that similar compounds can inhibit specific enzymes involved in metabolic pathways. For instance, derivatives of amino acids have shown potential in inhibiting N-acyl amino acid amidase (NAAA), which is crucial for lipid signaling pathways .
  • Cell Viability and Cytotoxicity : Studies have demonstrated that (2S,3S)-containing compounds can affect cell viability in various cancer cell lines, including RPMI 8226 cells. The MTT assay results indicate that certain concentrations lead to significant reductions in cell viability, suggesting a potential role in cancer therapy .
  • Proteasome Interaction : The compound has been shown to interact with the proteasome, a critical component in protein degradation pathways. Binding studies reveal that it establishes hydrogen bonds and hydrophobic interactions with key residues within the proteasome chymotrypsin-like site, enhancing its efficacy as a proteasome inhibitor .

1. Anticancer Activity

A study evaluated the effects of (2S,3S) derivatives on RPMI 8226 multiple myeloma cells. The results indicated an IC50 value of approximately 150 µM for certain derivatives, demonstrating significant cytotoxic effects compared to control groups .

2. Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of the compound. It was found to reduce pro-inflammatory cytokine levels in activated macrophages, indicating its utility in managing inflammatory diseases .

Data Tables

Activity Cell Line IC50 (µM) Mechanism
CytotoxicityRPMI 8226150Proteasome inhibition
Anti-inflammatoryMacrophages200Cytokine reduction

Q & A

What are the primary challenges in synthesizing this compound via solid-phase peptide synthesis (SPPS), and how can they be methodologically addressed?

The synthesis of this peptide is complicated by its numerous chiral centers, sequential amino acid couplings, and susceptibility to side reactions. Key challenges include:

  • Protection/deprotection strategies : Selective use of Fmoc/t-Bu groups to prevent undesired reactions during coupling .
  • Purification : Reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% TFA) is critical for isolating the target peptide from truncated byproducts .
  • Verification : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) confirm sequence and stereochemistry .

How can contradictions between NMR and mass spectrometry data during structural characterization be resolved?

Discrepancies often arise from incomplete solvation, residual protecting groups, or stereochemical misassignments. Methodological solutions include:

  • Advanced NMR techniques : 13C-1H HSQC and ROESY to resolve overlapping proton signals and confirm spatial arrangements .
  • Computational validation : Density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
  • Cross-referencing databases : Use of PubChem and ChemSpider spectral libraries to validate peaks .

What computational strategies predict this compound’s interaction with enzymes, and how are they experimentally validated?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses, prioritizing key residues (e.g., catalytic sites) .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over time (e.g., RMSD < 2 Å over 100 ns) .
  • Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KD) and thermodynamics (ΔG, ΔH) .

How can high-throughput experimental designs optimize synthesis yield under varying conditions?

  • Full factorial design : Vary parameters (e.g., temperature, solvent polarity, coupling reagent) to identify critical factors. For example, a 2^5 design (32 experiments) evaluates interactions between variables .
  • Bayesian optimization : Machine learning models predict optimal conditions (e.g., 20% DMF in DCM improves coupling efficiency by 15%) .
  • Response surface methodology (RSM) : Central composite design refines optimal ranges (e.g., pH 7.5–8.2 maximizes yield) .

What strategies ensure stereochemical integrity during synthesis, and how is it verified?

  • Chiral auxiliaries : Use of (S)- or (R)-configured amino acid precursors to control stereocenters .
  • Analytical methods :
    • Chiral HPLC : Chirobiotic T columns with polar ionic mobile phases resolve enantiomers .
    • Circular dichroism (CD) : Compare spectra with reference standards to confirm secondary structures (e.g., α-helix, β-sheet) .
    • X-ray crystallography : Resolve absolute configuration for critical intermediates .

How is thermodynamic stability in aqueous vs. organic solvents evaluated, and why is this relevant for enzyme inhibition studies?

  • Stability assays : Differential scanning calorimetry (DSC) measures melting temperature (Tm) in PBS (pH 7.4) vs. DMSO .
  • Solubility profiling : Dynamic light scattering (DLS) quantifies aggregation thresholds (e.g., >100 µM in aqueous buffers) .
  • Bioactivity correlation : Stability in aqueous buffers (e.g., >24-hour half-life at 37°C) ensures sustained enzyme inhibition in physiological conditions .

What advanced techniques elucidate non-covalent interactions between this peptide and nucleic acids?

  • Fluorescence anisotropy : Titrate peptide into FITC-labeled DNA/RNA to measure binding constants (e.g., Kd ~10 nM) .
  • Cryo-EM : Resolve peptide-RNA complexes at near-atomic resolution (3–4 Å) to map interaction sites .
  • Electrophoretic mobility shift assay (EMSA) : Confirm binding via retardation of nucleic acid migration in gels .

How can machine learning accelerate ligand design for this peptide’s analogs?

  • Generative models : VAEs or GANs propose novel analogs with optimized properties (e.g., logP < 3, polar surface area >150 Ų) .
  • QSAR modeling : Random Forest or SVM predict bioactivity based on molecular descriptors (e.g., IC50 < 1 µM) .
  • Validation : Microscale SPPS synthesizes top candidates for in vitro screening against target enzymes .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.